molecular formula C9H6O2S2 B1220506 2,2'-Bithiophene-5-carboxylic acid CAS No. 2060-55-1

2,2'-Bithiophene-5-carboxylic acid

Cat. No. B1220506
CAS RN: 2060-55-1
M. Wt: 210.3 g/mol
InChI Key: PTNWHEHDBNNKEO-UHFFFAOYSA-N
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Description

2,2’-Bithiophene-5-carboxylic acid is a chemical compound that has been widely studied as a substrate in coupling reactions and olefinations . It is a solid substance with a molecular weight of 210.28 .


Synthesis Analysis

The synthesis of 2,2’-Bithiophene-5-carboxylic acid involves the reaction of bromosuccinimide with esters of 3-substituted 2,2’-bithiophene-5-carboxylic acids to obtain their 5’-bromo derivatives . These are further converted to esters of 3,3’‘’-disubstituted 2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene-5,5’‘’-dicarboxylic acids by heating in DMF with catalytic amounts of Pd(PPh3)4 .


Molecular Structure Analysis

The molecular structure of 2,2’-Bithiophene-5-carboxylic acid is represented by the formula C9H6O2S2 . The InChI code for this compound is 1S/C9H6O2S2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H, (H,10,11) .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it reacts with bromosuccinimide to form 5’-bromo derivatives . The IR spectrum of the compound shows a peak at 1704 cm-1, which corresponds to the C=O bond .


Physical And Chemical Properties Analysis

2,2’-Bithiophene-5-carboxylic acid is a solid substance with a molecular weight of 210.28 . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Novel Bithiophene Derivatives

New catalytically or high pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of novel bithiophene derivatives . These reactions and routes combined with non-catalytic ones, new acetylene, butadiyne, isoxazole, 1,2,3-triazole, pyrrole, benzene, and fluoranthene derivatives with one, two or six bithiophenyl moieties have been obtained .

Organic Electronics

Compounds containing thiophene, bithiophene or oligothiophene motifs are used in various fields of science and technology, including organic electronics . They are intensively investigated in OLED , organic field-effect transistor , and solar cell technology .

Synthesis of Quaterthiophene Dicarboxylic Acids

The reaction of bromosuccinimide with esters of 3-substituted 2,2’-bithiophene-5-carboxylic acids was used to obtain their 5’-bromo derivatives, which were further converted to esters of 3,3’‘’-disubstituted 2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene-5,5’‘’-dicarboxylic acids by heating in DMF with catalytic amounts of Pd(PPh3)4 .

Fabrication of Electrochromic Devices

2,2′-Bithiophene can be polymerized to form poly (2,2′-Bithiophene) which can be electrodeposited on indium tin oxide (ITO) substrates for the fabrication of electrochromic devices .

Development of Supercapacitors

2,2′-Bithiophene can also be used in the formation of electrode material for the development of supercapacitors .

Synthesis of Luminescent Polymers

Oligothiophenedicarboxylic acids and their derivatives are used for the synthesis of luminescent polymers (polyesters and polyamides) . They also serve as effective solar cell sensitizers .

Preparation of Hybrid Organic/Inorganic Luminescent Materials

Oligothiophenedicarboxylic acids have been used in combination with zinc oxide for the preparation of hybrid organic/inorganic luminescent materials . These include nanomaterials that are of interest for the fabrication of light emitting diodes .

Synthesis of Metal-Organic Framework Structures

A combination of 2,2’:5’,2’‘-terthiophene-5,5’'-dicarboxylic acids, manganese (II) and copper salts has been used to synthesize metal-organic framework structures with antiferromagnetic properties .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers The interaction between 2,2’-Bithiophene-5-carboxylic acid and anatase (101) and rutile (110) TiO2 single crystal surfaces has been investigated in a study . The study used synchrotron-based spectroscopy to study the electronic spectral density near the Fermi level .

properties

IUPAC Name

5-thiophen-2-ylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNWHEHDBNNKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174612
Record name 2,2'-Bithiophene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bithiophene-5-carboxylic acid

CAS RN

2060-55-1
Record name 2,2'-Bithiophene-5-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002060551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Bithiophene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(thiophen-2-yl)thiophene-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

35 ml of NaOCl solution was heated to 55° C. and 5acetyl-2,2'-bithiophene was then added and stirred at 60°-70° C. for 2 hours. Then the reaction solution was cooled by ice bath and aqueous Na2S2O4 solution was added for removing the residual NaOCl. The reaction mixture was acidified by HCl(aq) and filtered to obtain golden product. The product was further recrystallized with 95% ethanol. The melting point of the product was 183-184%.
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Synthesis routes and methods II

Procedure details

To a suspension of 2,2′-bithiophene (1.0 g) in tetrahydrofuran (10 ml) was added a solution of n-butyl lithium in n-hexane (1.54 M, 4.3 ml) at −25° C. under nitrogen atmosphere. The mixture was stirred at −60° C. for 30 minutes. To the solution dry-ice (1.0 g) was added and the mixture was stirred at ambient temperature for 30 minutes. To the resultant suspension hydrochloric acid (1N, 10 ml) and ethyl acetate were added. The separated organic layer was washed with brine, dried over magnesium sulfate and evaporated under reduced pressure. The residue was triturated with diisopropyl ether. The resulting precipitate was collected by filtration, washed with diisopropyl ether and dried to give [2,2′]bithiophenyl-5-carboxylic acid (952 mg, 75.6%).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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